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molecular formula C19H40BrNO B1665895 Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide CAS No. 20091-61-6

Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide

Cat. No. B1665895
M. Wt: 378.4 g/mol
InChI Key: XQSMKUZVXOYBPX-YOTVLOEGSA-N
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Patent
US03960539

Procedure details

Five grams of 2-dimethylamino-1-p-menthanol and 10 g. of heptyl bromide were dissolved in 5 ml. of dimethylformamide. The solution was warmed at 90°C (under nitrogen) for 16 hours, cooled to room temperature and diluted with water (approximately 100 ml.). The mixture was transferred to a separatory funnel and washed three times with ethyl ether (20-25 ml.). The neutral, aqueous phase was concentrated to dryness on a film evaporator (at 50°C). Ninety-five percent ethanol was added to the flask contents to assist the azeotropic removal of water. Last traces of DMF were removed at high vacuum (1 mm.). Yield of dimethyl heptyl (1-hydroxy-p-menthan-2-yl) ammonium bromide was 10.2 g. (100T of theory).
Name
2-dimethylamino-1-p-menthanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH:3]1[CH2:8][CH:7]([CH:9]([CH3:11])[CH3:10])[CH2:6][CH2:5][C:4]1([OH:13])[CH3:12].[CH2:15]([Br:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]C.[CH3:23]N(C)C=O>O>[Br-:22].[CH3:14][N+:2]([CH3:23])([CH2:1][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:3]1[CH2:8][CH:7]([CH:9]([CH3:11])[CH3:10])[CH2:6][CH2:5][C:4]1([OH:13])[CH3:12] |f:4.5|

Inputs

Step One
Name
2-dimethylamino-1-p-menthanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1C(CCC(C1)C(C)C)(C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed three times with ethyl ether (20-25 ml.)
CONCENTRATION
Type
CONCENTRATION
Details
The neutral, aqueous phase was concentrated to dryness on a film evaporator (at 50°C)
ADDITION
Type
ADDITION
Details
Ninety-five percent ethanol was added to the flask contents
CUSTOM
Type
CUSTOM
Details
the azeotropic removal of water
CUSTOM
Type
CUSTOM
Details
Last traces of DMF were removed at high vacuum (1 mm.)

Outcomes

Product
Name
Type
Smiles
[Br-].C[N+](C1C(CCC(C1)C(C)C)(C)O)(CCCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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